molecular formula C21H23FN2O2 B4873721 1-(3-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide

1-(3-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B4873721
M. Wt: 354.4 g/mol
InChI Key: KZCCXNMKRLWPES-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzoyl group, a phenylethyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(3-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the attachment of the phenylethyl group. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via acylation reactions using 3-fluorobenzoyl chloride and a suitable base.

    Attachment of Phenylethyl Group: The phenylethyl group can be attached through nucleophilic substitution reactions involving 2-phenylethylamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1-(3-Fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Chlorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Methylbenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

    1-(3-Bromobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-19-8-4-7-18(15-19)21(26)24-13-10-17(11-14-24)20(25)23-12-9-16-5-2-1-3-6-16/h1-8,15,17H,9-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCCXNMKRLWPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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